molecular formula C13H10Br3NO B14130785 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 6273-88-7

3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B14130785
CAS No.: 6273-88-7
M. Wt: 435.94 g/mol
InChI Key: IHGVWCTZQQLPKN-UHFFFAOYSA-M
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Description

3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C13H10Br3NO and a molecular weight of 435.943 g/mol It is a pyridinium salt that features a brominated pyridine ring and a phenyl group attached to an oxoethyl side chain

Preparation Methods

The synthesis of 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the bromination of a pyridine derivative followed by the introduction of the oxoethyl phenyl group. One common method starts with 2-hydroxypyridine, which undergoes bromination to form 3,5-dibromo-2-hydroxypyridine. This intermediate is then methylated using methyl iodide or methyl p-toluenesulfonate to yield 3,5-dibromo-1-methylpyridin-2(1H)-one . The final step involves the reaction of this intermediate with phenacyl bromide to form the desired product .

Chemical Reactions Analysis

3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Condensation Reactions: The oxoethyl group can engage in condensation reactions with other carbonyl-containing compounds.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s brominated structure makes it a useful probe in studying biological systems, especially in the context of enzyme inhibition and receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxoethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide include:

The uniqueness of this compound lies in its combination of brominated pyridine and phenacyl functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

6273-88-7

Molecular Formula

C13H10Br3NO

Molecular Weight

435.94 g/mol

IUPAC Name

2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C13H10Br2NO.BrH/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10;/h1-8H,9H2;1H/q+1;/p-1

InChI Key

IHGVWCTZQQLPKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-]

Origin of Product

United States

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